10-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridecane-9,11-dione
Description
This compound is a structurally complex tetracyclic molecule featuring a pyridine ring substituted with chlorine and trifluoromethyl groups, a 4-methoxyphenyl moiety, and a fused oxa-diazatetracyclic core. Its synthesis likely involves multi-step functionalization to introduce the trifluoromethylpyridin-2-ylaminoethyl side chain and the methoxyphenyl group into the tetracyclic scaffold.
Properties
IUPAC Name |
10-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.02,6.08,12]tridecane-9,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26ClF3N4O4/c1-33-21(12-3-5-14(37-2)6-4-12)20-15-10-16(22(20)38-33)19-18(15)24(35)34(25(19)36)8-7-31-23-17(27)9-13(11-32-23)26(28,29)30/h3-6,9,11,15-16,18-22H,7-8,10H2,1-2H3,(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOWGWQJAHTNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2C3CC(C2O1)C4C3C(=O)N(C4=O)CCNC5=C(C=C(C=N5)C(F)(F)F)Cl)C6=CC=C(C=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26ClF3N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301099526 | |
| Record name | 6-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]hexahydro-3-(4-methoxyphenyl)-2-methyl-4,8-methano-2H-pyrrolo[3,4-f]-1,2-benzisoxazole-5,7(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
551.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317820-40-9 | |
| Record name | 6-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]hexahydro-3-(4-methoxyphenyl)-2-methyl-4,8-methano-2H-pyrrolo[3,4-f]-1,2-benzisoxazole-5,7(3H,4H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317820-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[2-[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]hexahydro-3-(4-methoxyphenyl)-2-methyl-4,8-methano-2H-pyrrolo[3,4-f]-1,2-benzisoxazole-5,7(3H,4H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301099526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 10-(2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}ethyl)-5-(4-methoxyphenyl)-4-methyl-3-oxa-4,10-diazatetracyclo[5.5.1.0^{2,6}.0^{8,12}]tridecane-9,11-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique tetracyclic structure that includes:
- A pyridine ring substituted with chloro and trifluoromethyl groups.
- A methoxyphenyl group .
- A dione functional group .
These structural characteristics suggest diverse interactions with biological targets, potentially leading to various pharmacological effects.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR) .
- Receptor Modulation : The presence of specific functional groups may allow for interaction with various receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Initial studies indicate potential antimicrobial properties, possibly through interference with bacterial cell wall synthesis or function .
Antimicrobial and Antifungal Properties
Research has indicated that compounds containing pyridine rings and trifluoromethyl substitutions often exhibit significant antimicrobial and antifungal activities. The compound's unique structure may enhance its efficacy against various pathogens .
Case Studies
Comparative Analysis
The biological activity of This compound can be compared to other similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Compound A | Pyridine + trifluoromethyl | Antimicrobial activity |
| Compound B | Pyridopyrimidine structure | DHFR inhibitor |
| Compound C | Tetracyclic structure | Anticancer properties |
Future Directions
Further research is necessary to:
- Elucidate the specific molecular targets and pathways influenced by this compound.
- Conduct in vivo studies to assess therapeutic efficacy and safety profiles.
- Explore synthetic modifications to enhance biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Group Analogues
The compound shares structural motifs with several classes of molecules discussed in the evidence:
Trifluoromethylpyridine Derivatives (e.g., 4-chloro-5-(methylamino)-2-[3-(trifluoromethyl)phenyl]-2,3-dihydropyridazin-3-one, CAS 27314-13-2): This analog contains a trifluoromethylphenyl group and a chlorinated pyridazinone core. However, the pyridazinone ring differs significantly from the tetracyclic core of the target compound, impacting conformational flexibility and solubility .
Aryl-Substituted Pyridinones (e.g., 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones): These compounds feature ethoxyphenyl and substituted amino groups, analogous to the methoxyphenyl and aminoethyl side chains in the target molecule. The ethoxy group in these analogs contributes to π-π stacking interactions, while the aminoethyl chain in the target compound may enhance hydrogen bonding or ionic interactions .
The target compound’s tetracyclic structure may confer similar advantages in target selectivity and resistance to enzymatic degradation .
Comparative Physicochemical and Electronic Properties
Hypothetical Bioactivity and SAR Insights
Trifluoromethyl Group :
- The CF₃ group in both the target compound and CAS 27314-13-2 likely reduces electron density in the pyridine ring, increasing resistance to oxidative metabolism and improving interactions with hydrophobic pockets in target proteins .
Methoxy vs.
Tetracyclic Core: The rigid oxa-diaza tetracyclic scaffold may restrict conformational freedom compared to simpler pyridinones or pyridazinones, possibly enhancing selectivity but reducing solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
